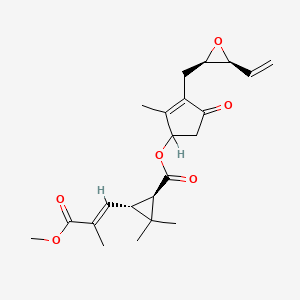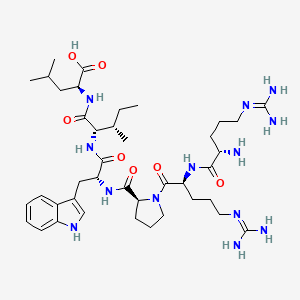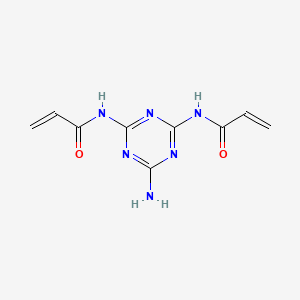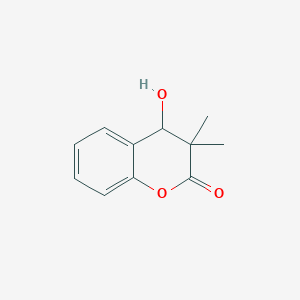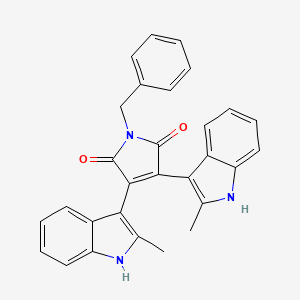![molecular formula C15H10BrF3N4 B14267764 1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)- CAS No. 141025-04-9](/img/structure/B14267764.png)
1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a bromomethyl group attached to a biphenyl structure, along with a trifluoromethyl group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure is synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Tetrazole Ring Formation: The tetrazole ring is formed by reacting the bromomethyl biphenyl derivative with sodium azide (NaN3) under acidic conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or hydrazines.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Applications De Recherche Scientifique
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trityl)-
- 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trimethylsilyl)-
Uniqueness
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Propriétés
Numéro CAS |
141025-04-9 |
|---|---|
Formule moléculaire |
C15H10BrF3N4 |
Poids moléculaire |
383.17 g/mol |
Nom IUPAC |
5-[2-[4-(bromomethyl)phenyl]phenyl]-1-(trifluoromethyl)tetrazole |
InChI |
InChI=1S/C15H10BrF3N4/c16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-20-21-22-23(14)15(17,18)19/h1-8H,9H2 |
Clé InChI |
LDZTWERAOCNHSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NN=NN3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


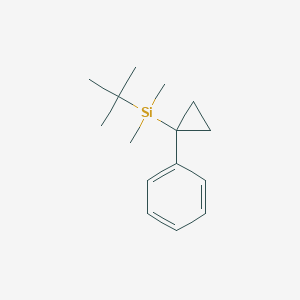

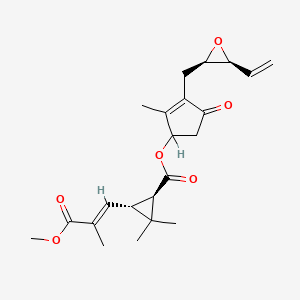
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
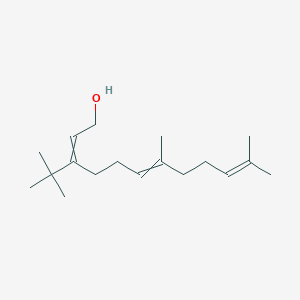
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
